molecular formula C15H14INO2S B13351011 N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13351011
M. Wt: 399.2 g/mol
InChI Key: SBFCKJMDEZNPDW-SFQUDFHCSA-N
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Description

N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound that features both an iodophenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-iodoacetophenone with 4-methylbenzenesulfonamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate imine, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The imine bond can be hydrolyzed to yield the corresponding amine and aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include the corresponding amine and alcohol.

Scientific Research Applications

N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its combination of an iodophenyl group and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14INO2S

Molecular Weight

399.2 g/mol

IUPAC Name

(NE)-N-[1-(4-iodophenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14INO2S/c1-11-3-9-15(10-4-11)20(18,19)17-12(2)13-5-7-14(16)8-6-13/h3-10H,1-2H3/b17-12+

InChI Key

SBFCKJMDEZNPDW-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)I

Origin of Product

United States

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